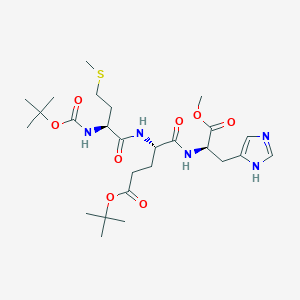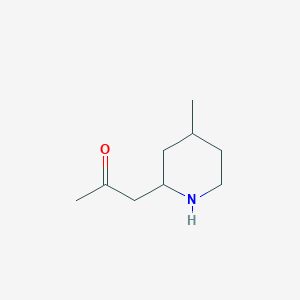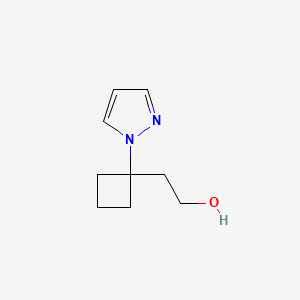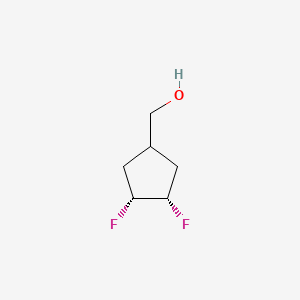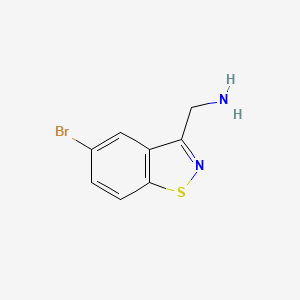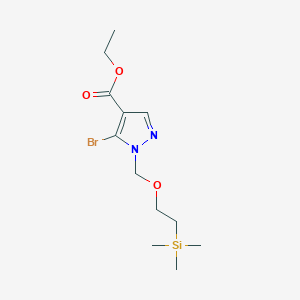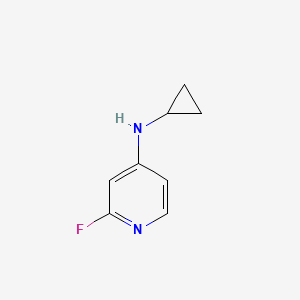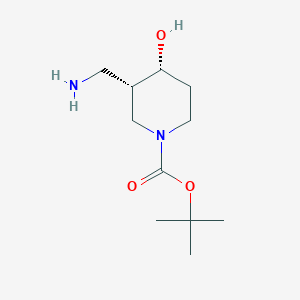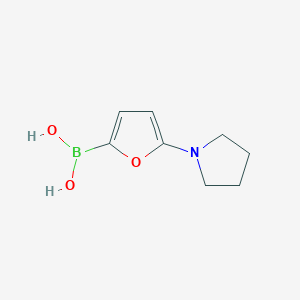
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3. This compound features a furan ring substituted with a pyrrolidine group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid can be achieved through several methods. One common approach involves the borylation of a halogenated precursor. For instance, a furan ring substituted with a halogen (such as bromine) can undergo a palladium-catalyzed cross-coupling reaction with a boronic acid derivative to introduce the boronic acid group. The pyrrolidine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. These methods are chosen for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the pyrrolidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines. Substitution reactions can lead to various functionalized derivatives of the compound .
Scientific Research Applications
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research into boronic acid derivatives has shown potential in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of (5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The furan and pyrrolidine groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
Furan: A five-membered oxygen-containing heterocycle known for its reactivity and use in organic synthesis.
Boronic Acids: A class of compounds containing a boronic acid functional group, used in various chemical reactions and applications
Uniqueness
(5-(Pyrrolidin-1-yl)furan-2-yl)boronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. The presence of both a furan ring and a pyrrolidine group, along with the boronic acid functionality, makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C8H12BNO3 |
|---|---|
Molecular Weight |
181.00 g/mol |
IUPAC Name |
(5-pyrrolidin-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c11-9(12)7-3-4-8(13-7)10-5-1-2-6-10/h3-4,11-12H,1-2,5-6H2 |
InChI Key |
CHSVAPZOVQDHOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


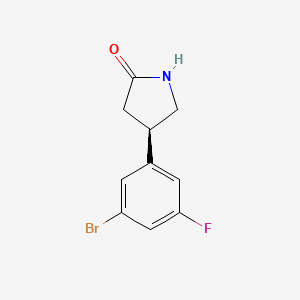
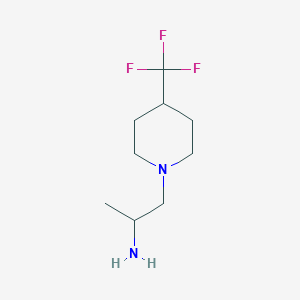
![2-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13337845.png)
![11,14,22,26-tetrachloro-7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B13337852.png)
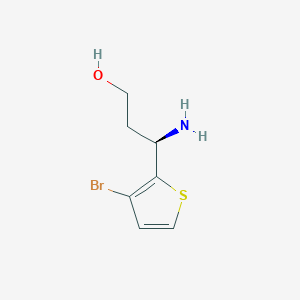
![(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13337856.png)
